molecular formula C14H9ClN4O2 B7567163 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide

4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide

Cat. No. B7567163
M. Wt: 300.70 g/mol
InChI Key: GDQNTSWBWPCKLH-UHFFFAOYSA-N
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Description

4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide, also known as CPYC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPYC belongs to the oxadiazole family and is a heterocyclic compound with a pyridine ring.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide is not fully understood. However, studies have shown that 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide exhibits anti-tumor activity by inducing apoptosis in cancer cells. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has also been shown to bind to copper ions, which may be responsible for its fluorescence properties.
Biochemical and Physiological Effects
4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been shown to exhibit anti-tumor activity in vitro against human lung cancer cells. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has also been shown to bind to copper ions, which may have implications for copper metabolism in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide is its potential use as a fluorescent probe for the detection of copper ions in biological samples. However, one limitation of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide is its limited solubility in water, which may affect its use in biological systems.

Future Directions

There are several future directions for the study of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide. One direction is the development of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide derivatives with improved solubility and anti-tumor activity. Another direction is the study of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide as a potential treatment for other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide and its implications for copper metabolism in biological systems. Finally, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide may have potential applications in other fields, such as catalysis and organic synthesis, which should be explored in future studies.
Conclusion
In conclusion, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been shown to exhibit anti-tumor activity in vitro against human lung cancer cells and has potential use as a fluorescent probe for the detection of copper ions in biological samples. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has limitations such as its limited solubility in water, but future directions for the study of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide include the development of 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide derivatives with improved solubility and anti-tumor activity, as well as further research to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloronicotinic acid with hydrazine hydrate to form 2-chloronicotinic acid hydrazide. The hydrazide is then reacted with phenyl isocyanate to form the oxadiazole ring, followed by chlorination of the pyridine ring using thionyl chloride to form the final product, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide.

Scientific Research Applications

4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been shown to exhibit anti-tumor activity in vitro against human lung cancer cells. 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of copper ions in biological samples. In material science, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been used as a ligand for the synthesis of metal-organic frameworks. In analytical chemistry, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide has been used as a derivatization reagent for the determination of amino acids in biological samples.

properties

IUPAC Name

4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-10-6-7-16-11(8-10)12(20)17-14-19-18-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQNTSWBWPCKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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